CP 93129

Description

serotonin agonist; structure given in first source

Properties

IUPAC Name |

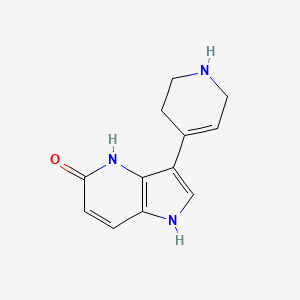

3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8/h1-3,7,13-14H,4-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYVGMRFPFNZCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2NC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155670 |

Source

|

| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127792-75-0, 879089-64-2 |

Source

|

| Record name | 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127792-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127792750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 879089-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-93129 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4BW369LGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CP-93129: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-93129 is a potent and highly selective agonist for the serotonin (B10506) 5-HT1B receptor.[1] This compound has become an invaluable pharmacological tool for elucidating the physiological roles of the 5-HT1B receptor, particularly in its capacity to modulate the release of various neurotransmitters.[1] This technical guide provides an in-depth exploration of the mechanism of action of CP-93129, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism: Selective 5-HT1B Receptor Agonism

The primary mechanism of action of CP-93129 is its function as a potent and selective agonist at the 5-HT1B receptor.[1] The 5-HT1B receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, including on striatal neurons and Purkinje cells in the cerebellum. Activation of the 5-HT1B receptor is involved in a range of physiological processes, including the inhibition of glycinergic signaling, appetite regulation, and modulation of trigeminal-mediated nociception.

Quantitative Pharmacological Data

The selectivity and potency of CP-93129 have been quantified in various studies. The following tables summarize the key binding affinities (Ki) and functional potencies (EC50) of CP-93129 for the 5-HT1B receptor and other serotonin receptor subtypes.

Table 1: Binding Affinity (Ki) of CP-93129 for Serotonin Receptors

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1B | 8.1 | Rat | |

| 5-HT1D | 1100 | Rat | |

| 5-HT1A | 1500 | Rat | |

| 5-HT1c | 2900 | Rat | |

| 5-HT2 | 7200 | Rat |

Table 2: Functional Potency (EC50) of CP-93129

| Experimental Model | Effect | EC50 (nM) | Species | Reference |

| Rat Hippocampus Slices | Inhibition of poly-epscs | 55 | Rat | [2] |

| Parabrachial Nucleus Infusion | Reduction of food intake | ~1 nmol (ED50) | Rat | [3] |

Downstream Signaling and Neurotransmitter Modulation

Activation of the 5-HT1B receptor by CP-93129 initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This signaling pathway ultimately leads to the modulation of neurotransmitter release.

Signaling Pathway

References

- 1. CP-93129 - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

CP 93129: A Technical Guide to its 5-HT1B Receptor Selectivity Profile

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides an in-depth examination of the pharmacological profile of CP 93129, with a specific focus on its high selectivity and agonist activity at the serotonin (B10506) 5-HT1B receptor. It consolidates binding affinity and functional data, details common experimental methodologies for receptor characterization, and illustrates key biological and experimental processes through diagrams.

Introduction

This compound, chemically identified as 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, is a potent and highly selective agonist for the serotonin 1B (5-HT1B) receptor.[1] This receptor subtype is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including the regulation of neurotransmitter release, vasoconstriction, and mood. The high selectivity of this compound makes it an invaluable pharmacological tool for elucidating the specific functions of the 5-HT1B receptor in both in vitro and in vivo models.[2][3] This guide summarizes its binding and functional characteristics, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Selectivity Profile

The selectivity of this compound is demonstrated by its significantly higher binding affinity for the 5-HT1B receptor compared to other serotonin receptor subtypes and off-target sites. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Binding Affinity Profile

Binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (Ki [Test Receptor] / Ki [5-HT1B]) |

| 5-HT1B | 8.1 | 1 |

| 5-HT1D | 1100 | ~136-fold |

| 5-HT1A | 1500 | ~185-fold |

| 5-HT1c (5-HT2C) | 2900 | ~358-fold |

| 5-HT2 | 7200 | ~889-fold |

| Data sourced from Tocris Bioscience. |

Functional Activity Profile

Functional activity is often measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

| Assay Type | Preparation | Measured Effect | Potency (EC50) in nM |

| Electrophysiology | Rat Hippocampal Slices | Inhibition of poly-epscs | 55 |

| Data sourced from Ristori et al.[2] |

The data clearly indicates that this compound possesses a nanomolar affinity for the 5-HT1B receptor while exhibiting only micromolar affinities for other tested 5-HT receptor subtypes.[4] This separation of over two orders of magnitude underscores its high selectivity.

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This mechanism is fundamental to the receptor's primary role as a presynaptic autoreceptor, where its activation inhibits the release of serotonin and other neurotransmitters.

Caption: 5-HT1B receptor activation by this compound inhibits adenylyl cyclase via Gi/o.

Experimental Protocols

The characterization of this compound's selectivity profile relies on standardized pharmacological assays. Detailed below are representative protocols for radioligand binding and functional electrophysiology experiments.

Radioligand Binding Assay (Competitive Inhibition)

This method is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound for the 5-HT1B receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT1B receptor.

-

Radioligand: [³H]GR 125743 (a selective 5-HT1B/1D antagonist).

-

Test Compound: this compound, prepared in a series of dilutions.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

-

Scintillation fluid and vials.

-

Glass fiber filters and a cell harvester.

Protocol:

-

Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in the assay buffer to a final concentration of 10-20 µg of protein per well.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

50 µL of the radioligand [³H]GR 125743 at a concentration near its Kd value.

-

50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For total binding, add 50 µL of buffer instead of the test compound.

-

For non-specific binding (NSB), add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

-

-

Incubation: Add 50 µL of the diluted membrane preparation to initiate the reaction. Incubate the plate at room temperature (25°C) for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Electrophysiology Assay

This in vitro assay measures the functional effect of an agonist on neuronal activity, providing a direct assessment of its potency and efficacy in a biologically relevant system.

Objective: To determine the EC50 of this compound for the inhibition of excitatory postsynaptic currents (EPSCs) in rat hippocampal slices.[2]

Materials:

-

Acute hippocampal slices (300-400 µm thick) from rats.

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

-

Recording and stimulating electrodes.

-

Patch-clamp amplifier and data acquisition system.

-

This compound stock solution and perfusion system for drug application.

Protocol:

-

Slice Preparation: Prepare coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

-

Neuron Identification: Using whole-cell patch-clamp configuration, identify and record from CA1 pyramidal neurons.

-

Stimulation: Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs) in the recorded CA1 neuron.

-

Baseline Recording: Record stable baseline EPSCs for 5-10 minutes by delivering electrical pulses at a constant frequency (e.g., 0.1 Hz).

-

Drug Application: Apply this compound to the slice via the perfusion system in a cumulative, concentration-dependent manner (e.g., 1 nM to 1 µM).[2] Allow the effect at each concentration to stabilize before applying the next.

-

Washout: After the highest concentration, perfuse the slice with drug-free aCSF to observe any reversal of the effect.

-

Data Analysis:

-

Measure the amplitude of the evoked EPSCs before, during, and after drug application.

-

Normalize the EPSC amplitude at each concentration to the baseline amplitude.

-

Plot the percentage inhibition of the EPSC amplitude against the log concentration of this compound.

-

Fit the resulting concentration-response data to a sigmoidal curve to determine the EC50 value.[2]

-

References

- 1. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The putative 5-HT1B receptor agonist CP-93,129 suppresses rat hippocampal 5-HT release in vivo: comparison with RU 24969 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CP-93,129, a potent and selective 5-HT1B receptor agonist blocks neurogenic plasma extravasation within rat but not guinea-pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CP 93129: A Potent and Selective 5-HT1B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 93129 is a potent and highly selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor, a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity have established it as a critical research tool for elucidating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system and periphery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies associated with this compound. Detailed protocols for receptor binding and functional assays are presented, alongside a depiction of its primary signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-(1,2,5,6-tetrahydropyridin-4-yl)pyrrolo[3,2-b]pyrid-5-one, is a synthetic compound developed for its specific interaction with the 5-HT1B receptor.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(1,2,5,6-tetrahydropyridin-4-yl)pyrrolo[3,2-b]pyrid-5-one | [1] |

| CAS Number | 127792-75-0 | [1] |

| Molecular Formula | C₁₂H₁₃N₃O | [1] |

| Molar Mass | 215.256 g/mol | [1] |

| Solubility | Soluble in DMSO and water | |

| Storage | Desiccate at room temperature |

Pharmacology

Mechanism of Action

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT1B receptor with significantly lower affinity for other serotonin receptor subtypes, demonstrating its high selectivity. The binding affinities (Ki) for various serotonin receptors are presented in the table below.

| Receptor | Ki (nM) | Reference |

| 5-HT1B | 8.1 | [5] |

| 5-HT1D | 1100 | [5] |

| 5-HT1A | 1500 | [5] |

| 5-HT1c | 2900 | [5] |

| 5-HT2 | 7200 | [5] |

Signaling Pathway

The binding of this compound to the 5-HT1B receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is a key mechanism through which this compound exerts its physiological effects.

Key Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the 5-HT1B receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express 5-HT1B receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well microplate, add the following in order:

-

50 µL of assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid).

-

50 µL of a known concentration of a suitable 5-HT1B radioligand (e.g., [³H]-GR125743).

-

50 µL of varying concentrations of this compound (the competing ligand). For determining non-specific binding, use a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM serotonin). For total binding, add 50 µL of assay buffer.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to minimize non-specific binding.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Inhibition of GABA Release

This protocol outlines a method to measure the effect of this compound on the release of GABA from brain slices.

Detailed Methodology:

-

Brain Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from a region of interest (e.g., substantia nigra or hippocampus) of a rodent brain using a vibratome. Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Loading with [³H]-GABA: Incubate the slices in aCSF containing [³H]-GABA to allow for its uptake into GABAergic neurons.

-

Superfusion: Transfer the slices to a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

-

Stimulation of GABA Release: After a baseline collection period, stimulate GABA release by briefly switching to a high-potassium aCSF (e.g., containing 25 mM KCl). This depolarization will induce vesicular release of GABA.

-

Application of this compound: To test the effect of this compound, include it in the superfusion medium before and during a second stimulation with high-potassium aCSF.

-

Measurement of [³H]-GABA: Determine the amount of [³H]-GABA in each collected fraction using liquid scintillation counting.

-

Data Analysis: Express the [³H]-GABA release in the second stimulation period (with this compound) as a percentage of the release in the first stimulation period (control). A reduction in this ratio indicates an inhibitory effect of this compound on GABA release.

In Vivo Reduction of Food Intake in Rats

This protocol describes a method to assess the effect of intracerebroventricular (ICV) administration of this compound on food intake in rats.[6]

Detailed Methodology:

-

Animal Preparation: Surgically implant a guide cannula into the lateral ventricle of adult male rats under anesthesia. Allow the animals to recover for at least one week.

-

Habituation: Individually house the rats and allow them to acclimate to the testing environment and handling procedures.

-

Drug Administration: On the day of the experiment, gently restrain the rats and inject this compound (dissolved in sterile saline) or vehicle (sterile saline) directly into the lateral ventricle via an injection cannula inserted into the guide cannula.

-

Food Intake Measurement: Immediately after the injection, return the rats to their home cages with a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: Calculate the cumulative food intake for each rat at each time point. Compare the food intake between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in food intake in the this compound-treated groups compared to the vehicle group indicates an anorectic effect.[6]

Conclusion

This compound is an indispensable tool for the pharmacological investigation of the 5-HT1B receptor. Its high potency and selectivity allow for precise probing of the receptor's role in various physiological processes. The detailed methodologies provided in this guide are intended to facilitate the design and execution of robust experiments aimed at further understanding the complex biology of the serotonergic system. As research in this area continues, this compound will undoubtedly remain a cornerstone for advancements in neuroscience and drug discovery.

References

- 1. The measurement of the release of endogenous GABA from rat brain slices by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound dihydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 6. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CP-93129: A Potent and Selective 5-HT1B Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-93129, a potent and highly selective 5-HT1B receptor agonist, emerged from the research laboratories of Pfizer Inc. as a promising therapeutic agent for nervous system disorders, with an initial focus on migraine. Its development, however, has remained in the preclinical phase. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CP-93129. It details the experimental protocols for key assays that have defined its biological activity, presents its quantitative data in structured tables for comparative analysis, and visualizes its mechanism of action and experimental workflows through detailed diagrams. This document serves as a core resource for researchers investigating the 5-HT1B receptor and the therapeutic potential of its agonists.

Discovery and Development History

CP-93129 was first synthesized and characterized by researchers at Pfizer Inc. in the late 1980s and early 1990s. The initial research aimed to develop a selective agonist for the 5-HT1B receptor, a target implicated in the pathophysiology of migraine headaches. The seminal work by Macor et al., published in the Journal of Medicinal Chemistry in 1990, described the synthesis and initial pharmacological evaluation of CP-93129, identifying it as a potent and selective tool for studying 5-HT1B receptor function.

While showing promise in preclinical models for migraine by blocking neurogenic plasma extravasation, the development of CP-93129 did not progress to clinical trials. Its global development status is currently listed as "Pending," with its primary application now being a research tool to elucidate the physiological and pathological roles of the 5-HT1B receptor.

Synthesis of CP-93129

The synthesis of CP-93129, chemically known as 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, was detailed by Macor et al. (1990). The key steps of the synthesis are outlined below.

Experimental Protocol: Synthesis of CP-93129

This protocol is a summarized interpretation of the synthesis described in the scientific literature and should be adapted with appropriate laboratory safety measures.

-

Starting Materials: The synthesis typically begins with commercially available precursors, which are then modified through a series of organic reactions.

-

Key Reaction Steps: The synthesis involves a multi-step process that includes:

-

Construction of the pyrrolo[3,2-b]pyridin-5-one core.

-

Introduction of the 1,2,5,6-tetrahydropyridine moiety at the 3-position of the pyrrole (B145914) ring.

-

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to yield the desired product with high purity.

-

Characterization: The structure and purity of the synthesized CP-93129 are confirmed using analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Pharmacological Profile

CP-93129 is characterized by its high affinity and selectivity for the 5-HT1B receptor. Its pharmacological effects are primarily mediated through the activation of this receptor, leading to the modulation of various physiological processes.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in determining the affinity and selectivity of CP-93129 for various serotonin (B10506) receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Harvest tissue (e.g., rat brain cortex) or cells expressing the target receptor.

-

Homogenize the tissue/cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the 5-HT1B receptor (e.g., [³H]-GR125743), and varying concentrations of unlabeled CP-93129.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity ligand for the 5-HT1B receptor.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of CP-93129.

-

Determine the IC50 value (the concentration of CP-93129 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Table 1: Binding Affinity (Ki) of CP-93129 for Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1B | 8.1 | [1] |

| 5-HT1D | 1100 | [1] |

| 5-HT1A | 1500 | [1] |

| 5-HT1C | 2900 | [1] |

| 5-HT2 | 7200 | [1] |

Functional Activity

CP-93129 acts as an agonist at the 5-HT1B receptor, initiating a downstream signaling cascade that results in a measurable biological response.

The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein, Gi/o. Activation of the 5-HT1B receptor by CP-93129 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: Adenylyl Cyclase Inhibition Assay

-

Cell Culture:

-

Culture cells expressing the 5-HT1B receptor.

-

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Treat the cells with varying concentrations of CP-93129.

-

Stimulate adenylyl cyclase with forskolin.

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Quantification:

-

Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the CP-93129 concentration.

-

Determine the EC50 value (the concentration of CP-93129 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).

-

Table 2: Functional Potency (EC50) of CP-93129

| Assay | EC50 (nM) | Reference |

| Inhibition of poly-epscs in rat hippocampus | 55 | [2] |

A key functional consequence of 5-HT1B receptor activation by CP-93129 is the inhibition of neurotransmitter release from presynaptic terminals. This has been demonstrated for both GABA and glutamate.

Experimental Protocol: GABA Release Assay from Brain Slices

-

Brain Slice Preparation:

-

Isolate the brain from a rat and prepare acute slices of the globus pallidus using a vibratome.

-

Allow the slices to recover in oxygenated artificial cerebrospinal fluid (aCSF).

-

-

[³H]-GABA Loading and Release:

-

Incubate the brain slices in aCSF containing [³H]-GABA to allow for its uptake into GABAergic neurons.

-

Transfer the slices to a superfusion chamber and perfuse with aCSF.

-

Collect fractions of the perfusate at regular intervals.

-

Stimulate neurotransmitter release by depolarizing the slices with a high concentration of potassium chloride (KCl).

-

Apply varying concentrations of CP-93129 to the superfusion medium before and during the second KCl stimulation.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in the collected fractions using a scintillation counter.

-

Calculate the fractional release of [³H]-GABA for each stimulation period.

-

Express the effect of CP-93129 as a percentage of the control release.

-

In the context of migraine research, a critical in vivo effect of CP-93129 is its ability to block neurogenic plasma extravasation in the dura mater, a key event in the inflammatory cascade associated with migraine pain.[3]

Experimental Protocol: Neurogenic Plasma Extravasation Assay

-

Animal Preparation:

-

Anesthetize a rat and cannulate the femoral vein for drug administration and the femoral artery for blood pressure monitoring.

-

-

Induction of Extravasation:

-

Administer a radiolabeled tracer (e.g., ¹²⁵I-albumin) intravenously.

-

Induce neurogenic plasma extravasation by electrical stimulation of the trigeminal ganglion.

-

-

Drug Administration:

-

Administer CP-93129 intravenously at various doses prior to trigeminal stimulation.

-

-

Tissue Collection and Quantification:

-

After a set period, collect the dura mater and other tissues.

-

Measure the radioactivity in the tissue samples using a gamma counter to quantify the amount of extravasated plasma protein.

-

-

Data Analysis:

-

Compare the amount of extravasation in CP-93129-treated animals to that in vehicle-treated controls.

-

Table 3: In Vivo Efficacy of CP-93129

| Assay | Effective Dose | Species | Reference |

| Blockade of Neurogenic Plasma Extravasation | ≥ 140 nmol/kg, i.v. | Rat | [3] |

| Reduction of Food Intake (ED50) | ~1 nmol (intraparenchymal) | Rat | [4] |

| Reversal of Akinesia | 30–330 nmol (intrapallidal) | Rat | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of CP-93129 at the 5-HT1B Receptor

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Studies on the trigeminal antidromic vasodilatation and plasma extravasation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of GABA release from slices prepared from several brain regions of rats at various times following a convulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. The measurement of the release of endogenous GABA from rat brain slices by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT1B Receptors in Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 1B receptor (5-HT1B), a G-protein coupled receptor, plays a pivotal role in the modulation of neurotransmitter release throughout the central nervous system. Predominantly located on presynaptic terminals, 5-HT1B receptors function as both autoreceptors on serotonergic neurons and heteroreceptors on non-serotonergic neurons. This dual role allows them to exert fine-tuned control over the release of a variety of key neurotransmitters, including serotonin, dopamine (B1211576), glutamate (B1630785), gamma-aminobutyric acid (GABA), and acetylcholine. Understanding the intricate mechanisms by which 5-HT1B receptors modulate synaptic transmission is crucial for the development of novel therapeutics for a range of neuropsychiatric and neurological disorders. This technical guide provides an in-depth overview of the function of 5-HT1B receptors in neurotransmitter release, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Function: Autoreceptors and Heteroreceptors

As autoreceptors , 5-HT1B receptors are located on the presynaptic terminals of serotonergic neurons. When activated by serotonin in the synaptic cleft, these receptors initiate a negative feedback loop, inhibiting further serotonin release.[1] This mechanism is essential for maintaining homeostasis in serotonergic neurotransmission.

As heteroreceptors , 5-HT1B receptors are found on the presynaptic terminals of neurons that release other neurotransmitters. Their activation by serotonin can inhibit the release of these neurotransmitters, thereby allowing the serotonergic system to influence the activity of other neural circuits. This widespread expression and function underscore the significant modulatory role of 5-HT1B receptors in the brain.

Signaling Pathways of 5-HT1B Receptors

Caption: 5-HT1B Receptor Signaling Pathway.

Data Presentation: Quantitative Effects on Neurotransmitter Release

The following tables summarize the quantitative effects of 5-HT1B receptor agonists and antagonists on the release of various neurotransmitters, as determined by in vivo microdialysis and other techniques.

Table 1: Effects of 5-HT1B Receptor Ligands on Serotonin (5-HT) Release

| Compound | Class | Dose/Concentration | Brain Region | % Change in 5-HT Release | Reference |

| CP-93,129 | Agonist | 30-300 µM (local perfusion) | Dorsal & Median Raphe Nuclei | ↓ (Decrease) | [3] |

| CP-94,253 | Agonist | 0.5-2.0 mg/kg (i.v.) | Dorsal Hippocampus, Globus Pallidus | ↓ (Decrease) | [3] |

| CP-94,253 | Agonist | 0.3-3 µM (local perfusion) | Median Raphe Nucleus | ↓ (Decrease) | [3] |

| CP-94,253 | Agonist | 300 µM (local perfusion) | Median Raphe Nucleus | ↑ (Increase) | [3] |

| SB-224289 | Antagonist | Prevents CP-93,129 effect | Dorsal & Median Raphe Nuclei | - | [3] |

Table 2: Effects of 5-HT1B Receptor Ligands on Dopamine (DA) Release

| Compound | Class | Dose/Concentration | Brain Region | % Change in DA Release | Reference |

| CP-93,129 | Agonist | 2, 5, 10 µM (local infusion) | Nucleus Accumbens | ↑ (Concentration-related increase) | [4] |

| CP-93,129 | Agonist | 10, 20 µM (local infusion) | Ventral Tegmental Area | ↑ (Increase in NAc) | [4] |

| CP-93,129 | Agonist | 50 µM | Dorsal Striatum | ↑ (5-fold increase) | [5] |

| 5-HT | Agonist | 0.04 nmol | Anterior Striatum | ↑ 34% | [6] |

| 5-HT | Agonist | 4.0 nmol | Anterior Striatum | ↑ 18-fold | [6] |

| GR127935 | Antagonist | 10 µM (coperfusion with 5-HT) | Nucleus Accumbens | Attenuates 5-HT induced ↑ | [7] |

Table 3: Effects of 5-HT1B Receptor Ligands on GABA Release

| Compound | Class | Dose/Concentration | Brain Region | Effect on GABA Release | Reference |

| CP-93,129 | Agonist | 0.15, 0.45 µM | Ventral Tegmental Area | ↓ (Concentration-related inhibition of K+-evoked release) | [8] |

| 5-HT | Agonist | 0.1-300 µM | Basal Forebrain | ↓ (Concentration-dependent suppression of IPSCs) | [9] |

| CP-93,129 | Agonist | - | Basal Forebrain | ↓ (Suppression of IPSCs) | [9] |

| NAS-181 | Antagonist | - | Basal Forebrain | Antagonized 5-HT induced suppression | [9] |

Table 4: Effects of 5-HT1B Receptor Ligands on Glutamate Release

| Compound | Class | Dose/Concentration | Brain Region | Effect on Glutamate Release | Reference |

| CP-93,129 | Agonist | 1-10 µM | Dorsal & Median Raphe | ↓ (Decreased mEPSC frequency) | [10] |

| 5-CT | Agonist | 100 nM | Dorsal & Median Raphe | ↓ (Inhibited mEPSC frequency) | [10] |

| SB 216,641 | Antagonist | 200 nM | Dorsal Raphe | Blocked the effect of 5-CT | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 5-HT1B receptors in neurotransmitter release.

In Vivo Microdialysis for Neurotransmitter Release Measurement

In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Caption: Workflow for In Vivo Microdialysis Experiment.

Detailed Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize a rat (e.g., Sprague-Dawley, 250-300g) with isoflurane.

-

Place the animal in a stereotaxic frame.

-

Perform a craniotomy at the coordinates corresponding to the target brain region (e.g., Nucleus Accumbens: AP +1.7mm, ML ±1.6mm, DV -7.8mm from bregma).

-

Slowly lower a guide cannula to the desired depth and secure it with dental cement and skull screws.

-

Allow the animal to recover for at least 48 hours.[11]

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 2mm membrane) through the guide cannula.

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).[11]

-

-

Sample Collection and Drug Administration:

-

Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.

-

Collect baseline dialysate samples (e.g., every 20 minutes).

-

Administer the 5-HT1B receptor agonist or antagonist either systemically (e.g., intraperitoneal injection) or locally through the probe (reverse dialysis).

-

Continue collecting dialysate samples for a predetermined period post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of the neurotransmitter of interest.

-

Synaptosome Preparation and Neurotransmitter Release Assay

Synaptosomes are isolated presynaptic terminals that retain the machinery for neurotransmitter release, providing an excellent in vitro model to study presynaptic mechanisms.

Detailed Protocol:

-

Tissue Homogenization:

-

Euthanize a rodent and rapidly dissect the brain region of interest in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).[12]

-

Homogenize the tissue using a glass-Teflon homogenizer.[13]

-

-

Differential Centrifugation:

-

Neurotransmitter Release Assay:

-

Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]5-HT).

-

Wash the synaptosomes to remove excess radiolabel.

-

Stimulate neurotransmitter release by depolarization with an elevated potassium concentration (e.g., 30 mM KCl).

-

Incubate the synaptosomes with various concentrations of the 5-HT1B receptor agonist or antagonist.

-

Measure the amount of radiolabeled neurotransmitter released into the supernatant using liquid scintillation counting.

-

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings from neurons in brain slices allow for the direct measurement of synaptic currents and the effects of receptor activation on neuronal excitability and synaptic transmission.

Detailed Protocol:

-

Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[15]

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Obtain a whole-cell recording from a target neuron using a glass micropipette filled with an appropriate internal solution.[16]

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record spontaneous or evoked postsynaptic currents (PSCs).

-

-

Drug Application and Data Analysis:

-

Bath-apply 5-HT1B receptor agonists or antagonists and record changes in the frequency and amplitude of PSCs.

-

Analyze the data to determine the effect of receptor activation on presynaptic neurotransmitter release. A decrease in frequency with no change in amplitude of spontaneous miniature PSCs is indicative of a presynaptic site of action.

-

Conclusion

5-HT1B receptors are critical regulators of neurotransmitter release in the central nervous system, acting as both autoreceptors and heteroreceptors to modulate a wide array of neuronal circuits. Their inhibitory influence on the release of serotonin, dopamine, GABA, and glutamate highlights their potential as therapeutic targets for a variety of neurological and psychiatric conditions. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further elucidate the complex role of 5-HT1B receptors and to develop novel modulators of their activity. The continued investigation of these receptors holds significant promise for advancing our understanding of brain function and for the discovery of new treatments for debilitating brain disorders.

References

- 1. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of 5-HT1B receptors in the regulation of serotonin cell firing and release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of 5-HT1B/1D receptors on dopamine release in the guinea pig nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin-1B receptor-mediated inhibition of [(3)H]GABA release from rat ventral tegmental area slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin 5-HT1B receptor-mediated calcium influx-independent presynaptic inhibition of GABA release onto rat basal forebrain cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective 5-HT1B receptor inhibition of glutamatergic and GABAergic synaptic activity in the rat dorsal and median raphe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 13. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain [jove.com]

- 14. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-cell Patch-clamp Recordings in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. axolbio.com [axolbio.com]

An In-depth Technical Guide on the Effects of CP-93129 on Dopamine and Serotonin Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CP-93129

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of CP-93129 at various neurotransmitter receptors.

Table 1: Binding Affinity (Ki) of CP-93129 for Serotonin (B10506) Receptors

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1B | 8.1 | Rat | [4] |

| 5-HT1D | 1100 | Not Specified | [4] |

| 5-HT1A | 1500 | Not Specified | [4] |

| 5-HT1C | 2900 | Not Specified | [4] |

| 5-HT2 | 7200 | Not Specified | [4] |

Table 2: Functional Activity (EC50) of CP-93129

| Assay Type | Effect | EC50 (nM) | Brain Region/System | Species | Reference |

| Inhibition of Polysynaptic Excitatory Postsynaptic Currents (poly-epscs) | Inhibition | 55 | Hippocampal CA1 Region | Rat | [5] |

| Increased Dopamine (B1211576) Release (Microdialysis) | Stimulation | Concentration-dependent increase (2, 5, and 10 µM tested) | Nucleus Accumbens | Rat | [6] |

| Increased Dopamine Release (Microdialysis) | Stimulation | Concentration-dependent increase (10 and 20 µM tested) | Ventral Tegmental Area | Rat | [6] |

| Inhibition of [3H]-GABA Release | Inhibition | Concentration-dependent (0.6–16.2 μM tested) | Globus Pallidus | Rat |

Effects on the Serotonin System

As a potent 5-HT1B receptor agonist, CP-93129 significantly impacts the serotonin system. The 5-HT1B receptors are located presynaptically on serotonergic axon terminals and function as autoreceptors.[3] Activation of these autoreceptors by CP-93129 inhibits the synthesis and release of serotonin.[3][7]

Regulation of Serotonin Synthesis

Acute administration of CP-93129 has been shown to reduce serotonin synthesis in most projection areas of the brain.[7] One study using α-[14C]methyl-L-tryptophan (α-MTrp) autoradiography found that a single dose of CP-93129 (7 mg/kg, i.p.) led to a significant reduction in serotonin synthesis in various brain regions.[7] However, chronic administration (7 mg/kg/day for 14 days) did not produce significant changes in serotonin synthesis, suggesting a desensitization of 5-HT1B autoreceptors with long-term treatment.[7]

Modulation of Serotonin Release

In vivo microdialysis studies have demonstrated that local administration of CP-93129 into the dorsal striatum of rats leads to a reduction in extracellular serotonin levels.[8] This is consistent with the inhibitory role of 5-HT1B autoreceptors on serotonin release.

Effects on the Dopamine System

The influence of CP-93129 on the dopamine system is primarily indirect, mediated through the activation of 5-HT1B heteroreceptors located on dopamine neuron terminals.

Facilitation of Dopamine Release

Several studies have shown that CP-93129 can increase extracellular dopamine levels in key brain regions associated with reward and motor control.

-

Nucleus Accumbens and Ventral Tegmental Area (VTA): In vivo microdialysis experiments in rats have demonstrated that infusion of CP-93129 into the nucleus accumbens (2, 5, and 10 µM) or the VTA (10 and 20 µM) leads to a concentration-dependent increase in local dopamine levels.[6] This effect was antagonized by the 5-HT1B/1A receptor antagonist, cyanopindolol, but not by the selective 5-HT1A receptor antagonist, WAY-100635, confirming the involvement of 5-HT1B receptors.[6]

-

Striatum: Local infusion of CP-93129 into the striatum of freely moving rats has been shown to facilitate dopamine release.[9][10] One study reported a dose-dependent increase in striatal dopamine levels following intrastriatal administration of CP-93129.[10]

The mechanism underlying this increase in dopamine release is thought to involve the inhibition of inhibitory inputs onto dopamine neurons or direct modulation of dopamine terminals via 5-HT1B heteroreceptors.

Lack of Direct Interaction with Dopamine Receptors

Current evidence suggests that CP-93129 does not have a significant direct affinity for dopamine receptors. Its effects on the dopamine system are therefore considered to be a consequence of its primary action on 5-HT1B receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CP-93129.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of CP-93129 for specific receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of CP-93129 for the 5-HT1B receptor.

-

Materials:

-

Membrane preparation from cells or tissues expressing the 5-HT1B receptor.

-

Radioligand with high affinity for the 5-HT1B receptor (e.g., [125I]iodocyanopindolol).

-

CP-93129 (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.[11]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of CP-93129.[11]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[11]

-

Counting: Dry the filters and measure the radioactivity in a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of CP-93129. The IC50 value (the concentration of CP-93129 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by an agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of CP-93129 in activating 5-HT1B receptor-coupled G-proteins.

-

Materials:

-

Membrane preparation expressing 5-HT1B receptors.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

CP-93129.

-

Assay buffer (containing Mg2+ and Na+ ions).[12]

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of GDP, and varying concentrations of CP-93129.[13]

-

Pre-incubation: Pre-incubate the plate to allow the ligand to bind to the receptors.

-

Initiation: Add [35S]GTPγS to initiate the binding reaction.[13]

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).[13]

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.

-

Counting: Measure the radioactivity bound to the filters.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of CP-93129 to determine the EC50 and Emax values.

-

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

-

Objective: To measure the effect of CP-93129 on extracellular dopamine and serotonin levels in a specific brain region (e.g., striatum, nucleus accumbens).

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Fraction collector.

-

HPLC with electrochemical detection for neurotransmitter analysis.

-

Artificial cerebrospinal fluid (aCSF).

-

CP-93129.

-

-

Procedure:

-

Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the target brain region. Allow the animal to recover.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.[5]

-

Drug Administration: Administer CP-93129 either systemically (e.g., i.p. injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and plot against time or drug concentration.

-

Visualizations

Signaling Pathway

Caption: 5-HT1B receptor signaling pathway activated by CP-93129.

Experimental Workflow

Caption: Experimental workflow for in vivo microdialysis.

Logical Relationship

Caption: Logical relationship of CP-93129's effects.

Conclusion

CP-93129 is a powerful and selective tool for investigating the role of the 5-HT1B receptor in modulating both the serotonin and dopamine systems. Its activation of 5-HT1B autoreceptors leads to a decrease in serotonin release, while its action on 5-HT1B heteroreceptors facilitates dopamine release in critical brain regions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the 5-HT1B receptor for a variety of neurological and psychiatric disorders. Further research is warranted to fully elucidate the downstream consequences of these neurochemical changes and their behavioral correlates.

References

- 1. researchgate.net [researchgate.net]

- 2. reprocell.com [reprocell.com]

- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Local modulation of the 5-HT release in the dorsal striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 5-HT-moduline, a 5-HT(1B/1D) receptor endogenous modulator, interacts with dopamine release measured in vivo by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating CP-93129 in Preclinical Models of Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the investigation of CP-93129, a selective 5-HT1B receptor agonist, in preclinical models of Parkinson's disease (PD). This document outlines the core methodologies, presents quantitative data in structured formats, and visualizes key pathways and workflows to facilitate further research and drug development in this area.

Introduction: The Rationale for Targeting the 5-HT1B Receptor in Parkinson's Disease

Experimental Models of Parkinson's Disease

The following preclinical models are instrumental in evaluating the efficacy of CP-93129.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinsonism

This is the most widely used toxin-based model, creating a unilateral lesion of the nigrostriatal pathway, which allows for the assessment of motor asymmetry.[7][8]

Experimental Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthesia: Isoflurane or a ketamine/xylazine cocktail.

-

Stereotaxic Surgery:

-

The rat is placed in a stereotaxic frame.

-

A burr hole is drilled over the target coordinates.

-

Injection Site: Unilateral injection into the medial forebrain bundle (MFB) or the substantia nigra (SNc).[7][9]

-

Toxin Preparation: 6-OHDA hydrochloride is dissolved in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.[6]

-

Injection: A Hamilton syringe is used to slowly infuse 6-OHDA (e.g., 8 µg in 4 µL) into the target site.[10]

-

-

Post-operative Care: Analgesics and supportive care are provided. Animals are allowed to recover for at least two weeks before behavioral testing.

Reserpine-Induced Akinesia Rat Model

This pharmacological model induces a temporary depletion of monoamines, including dopamine (B1211576), leading to a state of akinesia, which is useful for studying symptomatic relief.[5][6]

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats (270-290g).[5]

-

Induction of Akinesia: A single subcutaneous injection of reserpine (B192253) (5 mg/kg).[5]

-

Behavioral Assessment: Animals display stable akinesia approximately 18 hours post-injection, at which point they can be used for testing.[5]

Behavioral Assessments of Motor Function

Drug-Induced Rotational Behavior

This test is used in unilaterally lesioned animals (e.g., 6-OHDA model) to quantify motor asymmetry.

Experimental Protocol:

-

Apparatus: A circular arena (rotometer bowl).[10]

-

Procedure:

-

Animals are habituated to the testing room.

-

A dopamine agonist, such as apomorphine (B128758) (0.25-0.5 mg/kg, s.c.), is administered.[11][12]

-

The animal is immediately placed in the rotometer bowl.

-

Full 360° rotations, both ipsilateral (towards the lesion) and contralateral (away from the lesion), are recorded for a set period (e.g., 30-60 minutes).[11]

-

-

Data Analysis: Data are typically expressed as net contralateral rotations per minute.

Cylinder Test (Forelimb Asymmetry)

This test assesses spontaneous forelimb use during exploratory rearing behavior in a novel environment.[13][14]

Experimental Protocol:

-

Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 30 cm high).[13][14]

-

Procedure:

-

Data Analysis: The primary measure is the percentage of contralateral forelimb use relative to the total number of forelimb touches.

L-DOPA-Induced Dyskinesia (LID) and Abnormal Involuntary Movements (AIMs) Scoring

This assessment is used to quantify the severity of dyskinesia in 6-OHDA lesioned rats following chronic L-DOPA treatment.[16]

Experimental Protocol:

-

Induction of LID: 6-OHDA lesioned rats receive daily injections of L-DOPA (e.g., 6 mg/kg, i.p. or s.c.) and a peripheral decarboxylase inhibitor like benserazide (B1668006) (15 mg/kg) for approximately 3 weeks.[15]

-

AIMs Scoring Procedure:

-

On testing days, after L-DOPA administration, each rat is placed in a separate cage for observation.

-

At regular intervals (e.g., every 20 minutes for 2-3 hours), a trained observer scores the severity of AIMs for 1-2 minutes.[15]

-

AIMs are categorized into three subtypes:

-

Axial: Dystonic posturing of the neck and trunk.

-

Limb: Jerky, purposeless movements of the forelimb.

-

Orolingual: Stereotypical movements of the mouth and tongue.[15]

-

-

Each subtype is scored on a severity scale (e.g., 0-4), where 0 is absent, 1 is present for less than 50% of the observation time, 2 is present for more than 50% of the time, 3 is continuous but interrupted by external stimuli, and 4 is continuous and not interrupted.[15]

-

-

Data Analysis: The scores for each AIMs subtype are summed for each time point to give a total AIMs score.

Histological and Neurochemical Analysis

Tyrosine Hydroxylase (TH) Immunohistochemistry

This technique is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[17]

Experimental Protocol:

-

Tissue Preparation:

-

Rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

-

Brains are extracted and post-fixed in 4% PFA, then transferred to a sucrose (B13894) solution for cryoprotection.

-

Coronal sections (e.g., 40 µm) of the substantia nigra and striatum are cut on a cryostat or microtome.

-

-

Immunostaining:

-

Blocking: Sections are incubated in a blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody: Sections are incubated overnight at 4°C with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution).

-

Secondary Antibody: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500) for 1-2 hours at room temperature.

-

Signal Amplification: An avidin-biotin complex (ABC) method is used, followed by visualization with diaminobenzidine (DAB) to produce a brown stain in TH-positive cells.

-

-

Quantification: The number of TH-positive cells in the substantia nigra is counted using stereological methods. The density of TH-positive fibers in the striatum is measured using densitometry.

In Vivo Microdialysis

This technique can be used to measure extracellular levels of neurotransmitters like dopamine and GABA in specific brain regions of awake, freely moving animals.[12]

Experimental Protocol:

-

Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or globus pallidus).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after administration of CP-93129.

-

Analysis: The concentrations of dopamine and GABA in the dialysate are quantified using high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating CP-93129 and related compounds in models of Parkinson's disease.

Table 1: Effect of Intrapallidal CP-93129 on Rotational Behavior in Reserpine-Treated Rats

| CP-93129 Dose (nmol) | Net Contraversive Rotations (per 240 min) |

| Vehicle | 5 ± 2 |

| 30 | 12 ± 5 |

| 110 | 85 ± 15 |

| 220 | 180 ± 25 |

| 330 | 197 ± 32 |

| Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data are illustrative based on findings from Chadha et al. (2000).[5][6] |

Table 2: Effect of CP-93129 on KCl-Evoked [³H]-GABA Release from Globus Pallidus Slices

| CP-93129 Concentration (µM) | Inhibition of GABA Release (%) |

| 0 (Control) | 0 |

| 0.6 | 15.2 ± 3.1 |

| 1.8 | 28.5 ± 4.2 |

| 5.4 | 45.1 ± 5.5 |

| 16.2 | 52.5 ± 4.5 |

| Data are presented as mean ± SEM. p < 0.05 compared to control. Data are illustrative based on findings from Chadha et al. (2000).[5][6] |

Table 3: Representative Data on the Effect of a Hypothetical 5-HT1B Agonist on Motor Function in the 6-OHDA Rat Model

| Treatment Group | Apomorphine-Induced Rotations (net contralateral turns/min) | Cylinder Test (% contralateral forelimb use) | TH+ Cell Count in SNc (% of non-lesioned side) |

| Sham + Vehicle | 0.5 ± 0.2 | 48 ± 3 | 98 ± 2 |

| 6-OHDA + Vehicle | 7.8 ± 1.2 | 15 ± 4 | 8 ± 3 |

| 6-OHDA + 5-HT1B Agonist (Low Dose) | 5.1 ± 0.9# | 28 ± 5# | 10 ± 4 |

| 6-OHDA + 5-HT1B Agonist (High Dose) | 3.2 ± 0.7# | 39 ± 6# | 9 ± 3 |

| Data are presented as mean ± SEM. p < 0.01 compared to Sham + Vehicle. #p < 0.05 compared to 6-OHDA + Vehicle. This data is hypothetical and for illustrative purposes. |

Table 4: Representative Data on the Effect of a Hypothetical 5-HT1B Agonist on L-DOPA-Induced Dyskinesia in the 6-OHDA Rat Model

| Treatment Group | Total AIMs Score (peak effect) |

| 6-OHDA + L-DOPA | 28 ± 4 |

| 6-OHDA + L-DOPA + 5-HT1B Agonist (Low Dose) | 18 ± 3 |

| 6-OHDA + L-DOPA + 5-HT1B Agonist (High Dose) | 9 ± 2 |

| *Data are presented as mean ± SEM. p < 0.05 compared to 6-OHDA + L-DOPA. This data is hypothetical and for illustrative purposes. |

Visualization of Pathways and Workflows

Signaling Pathway of the 5-HT1B Receptor

Caption: 5-HT1B receptor signaling cascade leading to reduced GABA release.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for evaluating CP-93129 in the 6-OHDA rat model.

Logical Relationship of CP-93129's Therapeutic Hypotheses

Caption: Hypothesized mechanisms of CP-93129's action in PD and LID.

References

- 1. researchgate.net [researchgate.net]

- 2. dhss.delaware.gov [dhss.delaware.gov]

- 3. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]

- 9. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NEW RATING SCALE OF AIMs IN OUR L-DOPA INDUCED DYSKINESIAS RAT MODEL - Syncrosome [syncrosome.com]

- 11. Validation of an improved scale for rating l-DOPA-induced dyskinesia in the mouse and effects of specific dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

CP-93129 as a Tool for Studying Anxiety and Depression: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

CP-93129 is a potent and highly selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor, a key G-protein coupled receptor implicated in the pathophysiology of numerous neuropsychiatric disorders, including anxiety and depression. Its high selectivity over other serotonin receptor subtypes makes it an invaluable pharmacological tool for elucidating the specific roles of 5-HT1B receptor signaling in neural circuits and complex behaviors. This technical guide provides an in-depth overview of CP-93129, including its pharmacological properties, the intracellular signaling cascades it initiates, and its application in established preclinical models of anxiety and depression. Detailed experimental protocols and structured data are presented to facilitate its effective use in research and drug development settings.

Core Pharmacology of CP-93129

CP-93129, chemically identified as 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, demonstrates high affinity and selectivity for the 5-HT1B receptor.[1][2] Its selectivity is a critical attribute, allowing researchers to probe the function of this specific receptor with minimal off-target effects. The compound shows approximately 150-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor and 200-fold selectivity over the 5-HT1A receptor.[3] This pharmacological profile is essential for accurately interpreting experimental outcomes related to 5-HT1B receptor modulation.

Data Presentation: Binding Affinity & Potency

The binding affinities and functional potency of CP-93129 have been characterized across various serotonin receptor subtypes. The quantitative data below highlights its selectivity for the 5-HT1B receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| 5-HT1B | 8.1 | 55 | [4][5] |

| 5-HT1D | 1100 | - | [4] |

| 5-HT1A | 1500 | - | [4] |

| 5-HT1C | 2900 | - | [4] |

| 5-HT2 | 7200 | - | [4] |

Mechanism of Action: 5-HT1B Receptor Signaling

-

MAPK/ERK Pathway Activation: Beyond the canonical pathway, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[9] This activation is complex and requires the involvement of both Gαi/o subunits and β-arrestin proteins, linking the receptor to cellular processes involved in neuroplasticity and gene expression.[9][10]

Application in Anxiety Research

The role of 5-HT1B receptors in anxiety is complex, with evidence suggesting that receptor activation can produce anxiolytic-like effects.[11] CP-93129 can be used in various animal models to dissect the contribution of these receptors to anxiety-related behaviors. The elevated plus maze (EPM) is a standard paradigm for this purpose.

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM test assesses anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.[12] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

1. Apparatus:

-

A plus-shaped maze elevated approximately 50-80 cm from the floor.[12]

-

Two opposite arms are "open" (e.g., 50x12 cm with a small 0.5 cm ledge), and two opposite arms are "closed" by high walls (e.g., 50x12x50 cm).[13]

-

The maze is typically made of a non-reflective, easy-to-clean material like dark PVC.[13]